molecular formula C8H7N3O B13861331 3-(1H-1,2,3-triazol-5-yl)phenol

3-(1H-1,2,3-triazol-5-yl)phenol

Cat. No.: B13861331
M. Wt: 161.16 g/mol
InChI Key: FAYFDHFGXKGPQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-triazol-5-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-1,2,3-triazol-5-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-triazol-5-yl)phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol
  • 2-[(1H-1,2,4-triazol-3-ylimino)methyl]phenol
  • 1,5-Disubstituted 1,2,3-triazole analogues

Uniqueness

3-(1H-1,2,3-triazol-5-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenol group enhances its solubility and reactivity, making it a versatile compound in various applications .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

3-(2H-triazol-4-yl)phenol

InChI

InChI=1S/C8H7N3O/c12-7-3-1-2-6(4-7)8-5-9-11-10-8/h1-5,12H,(H,9,10,11)

InChI Key

FAYFDHFGXKGPQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NNN=C2

Origin of Product

United States

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